molecular formula C8H9Br2N B14621726 2,5-Dibromo-N,N-dimethylaniline CAS No. 60573-63-9

2,5-Dibromo-N,N-dimethylaniline

Cat. No.: B14621726
CAS No.: 60573-63-9
M. Wt: 278.97 g/mol
InChI Key: ULXVEUKTIACPBM-UHFFFAOYSA-N
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Description

2,5-Dibromo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms and a dimethylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-N,N-dimethylaniline can be synthesized through the bromination of N,N-dimethylaniline. The process involves the reaction of N,N-dimethylaniline with bromine in the presence of a suitable solvent, such as acetic acid or methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where N,N-dimethylaniline is reacted with bromine in a controlled environment. The use of automated systems ensures consistent product quality and minimizes the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Aryl thiocyanates or other substituted derivatives.

    Oxidation: Quinones or other oxidized products.

    Reduction: N,N-dimethylaniline.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-N,N-dimethylaniline involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the dimethylamino group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can also act as a ligand, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethylaniline
  • 2,5-Dimethylaniline
  • N,N-Dimethylaniline

Uniqueness

2,5-Dibromo-N,N-dimethylaniline is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity compared to its mono-brominated or non-brominated counterparts. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

60573-63-9

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2,5-dibromo-N,N-dimethylaniline

InChI

InChI=1S/C8H9Br2N/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3

InChI Key

ULXVEUKTIACPBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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